1-Methoxy-2-hexanol

Description

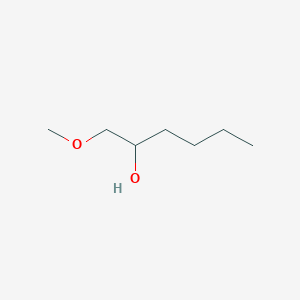

Its molecular formula is C₇H₁₆O₂, and it is structurally characterized by a hexanol backbone modified with a methoxy substituent. The methoxy group enhances its solubility in organic solvents, while the hydroxyl group enables hydrogen bonding, influencing its reactivity and applications in industrial and laboratory settings .

Properties

CAS No. |

80717-20-0 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

1-methoxyhexan-2-ol |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-7(8)6-9-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

ONDSSKDTLGWNOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(COC)O |

Origin of Product |

United States |

Preparation Methods

Industrial-Scale Synthesis via Racemic Catalysts

The patent US6846961B2 outlines a high-efficiency method using propylene oxide (PO) and methanol in the presence of a racemic Co-salen catalyst. Traditional NaOH-catalyzed reactions yield 90% 1-methoxy-2-propanol alongside 10% undesired isomers (e.g., 2-methoxy-1-propanol). The asymmetric Co-salen catalyst enhances selectivity to >95% by leveraging enantioselective ring-opening:

$$

\text{PO} + \text{CH}_3\text{OH} \xrightarrow{\text{Co-salen}} \text{1-Methoxy-2-propanol} + \text{Byproducts}

$$

Key Parameters :

- Methanol-to-PO Ratio : 0.5–5 mol/mol (optimal: 0.9–1.5).

- Temperature : −20°C to 120°C (preferred: 0–60°C).

- Catalyst Form : Homogeneous or immobilized on matrices.

Advantages :

- Continuous or batch reactor compatibility.

- Reduced teratogenic byproducts (e.g., 2-methoxy-1-propanol).

Epoxide Ring-Opening of 1,2-Epoxyhexane

Acid-Catalyzed Conditions

Laboratory-scale synthesis involves nucleophilic attack on 1,2-epoxyhexane under acidic conditions (e.g., H₂SO₄ in methanol). The protonated epoxide directs methoxy addition to the more substituted carbon:

$$

\text{1,2-Epoxyhexane} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{1-Methoxy-2-hexanol}

$$

Optimized Protocol :

- Reagents : 0.5 g 1,2-epoxyhexane, 5 mL methanol, 1 drop H₂SO₄.

- Stirring : 30 minutes at room temperature.

- Workup : Neutralization with NaHCO₃, extraction with diethyl ether.

Base-Catalyzed Conditions

Sodium methoxide (NaOCH₃) promotes attack at the less substituted carbon, but regioselectivity is lower. Competing pathways often yield mixtures, limiting industrial utility.

Williamson Ether Synthesis from 1-Hexene

Epoxidation Followed by Methanolysis

1-Hexene is epoxidized to 1,2-epoxyhexane using peracids (e.g., mCPBA), followed by acid-catalyzed methanolysis:

$$

\text{1-Hexene} \xrightarrow{\text{mCPBA}} \text{1,2-Epoxyhexane} \xrightarrow{\text{CH}_3\text{OH/H}^+} \text{this compound}

$$

Challenges :

- Epoxidation requires careful control to avoid over-oxidation.

- Competing diol formation under aqueous conditions.

Hydroboration-Oxidation Route

Hydroboration of 1-hexene with BH₃·THF yields 2-hexanol, which is methylated using methyl iodide or dimethyl sulfate:

$$

\text{1-Hexene} \xrightarrow{\text{BH}3} \text{2-Hexanol} \xrightarrow{\text{CH}3\text{X}} \text{this compound}

$$

Limitations :

- Low regioselectivity in hydroboration step.

- Toxicity of methylating agents.

Comparative Analysis of Methods

Mechanistic Insights and Byproduct Formation

Steric and Electronic Effects

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-hexanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

Scientific Research Applications

1-Methoxy-2-hexanol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: The compound is utilized in the preparation of various biochemical reagents.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-hexanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methoxy group can engage in dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to act as a solvent or intermediate in chemical reactions .

Comparison with Similar Compounds

Key Differences :

- Chain Length: this compound has a longer carbon chain (6 carbons) compared to 1-methoxy-2-propanol (3 carbons) and 2-methoxyethanol (2 carbons) .

- Substituent Type: Unlike 2-ethyl-1-hexanol (ethyl branch), this compound features a methoxy group, altering polarity and reactivity .

- Cyclic vs. Linear: Trans-2-methoxycyclohexanol incorporates a rigid cyclohexane ring, reducing conformational flexibility compared to linear analogs .

Physical and Chemical Properties

Molecular Weight and Boiling Points

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | 148.2 (calculated) | ~200 (estimated) | Miscible in organic solvents |

| 1-Methoxy-2-propanol | 106.12 | 120–125 | Water-miscible |

| 2-Ethyl-1-hexanol | 130.23 | 184–185 | Low water solubility |

| 2-Methoxyethanol | 76.09 | 124–125 | Highly water-miscible |

Key Observations :

- The methoxy group in this compound increases its hydrophobicity compared to shorter-chain analogs like 2-methoxyethanol .

- 2-Ethyl-1-hexanol’s higher molecular weight and branched structure contribute to its lower volatility compared to linear-chain alcohols .

Reactivity

- This compound: Expected to undergo typical alcohol reactions (e.g., esterification, oxidation) and ether cleavage under acidic conditions.

- 1-Methoxy-2-propanol: Used as a solvent and intermediate in organic synthesis due to its dual functional groups .

- 2-Ethyl-1-hexanol: Primarily esterified to produce plasticizers (e.g., dioctyl phthalate) for PVC manufacturing .

- 2-Methoxyethanol: Reacts with acids to form esters but is restricted due to toxicity concerns .

Toxicity and Handling

| Compound | Hazards | Safety Precautions |

|---|---|---|

| This compound | Likely skin/eye irritation (inferred) | Use PPE; avoid inhalation |

| 1-Methoxy-2-propanol | Skin/eye irritation (H315, H319) | Ventilation; chemical-resistant gloves |

| 2-Ethyl-1-hexanol | Mild irritation; incompatible with oxidizers | Store away from acids/bases |

| 2-Methoxyethanol | Acute toxicity (H302, H335); reproductive risk | Restricted use; substitute safer alternatives |

Key Safety Notes:

- 2-Methoxyethanol’s high toxicity (oral, dermal, and inhalation routes) has led to regulatory restrictions, unlike 2-ethyl-1-hexanol, which is widely used under standard safety protocols .

- 1-Methoxy-2-propanol’s hazards are mitigated by its lower volatility compared to 2-methoxyethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.